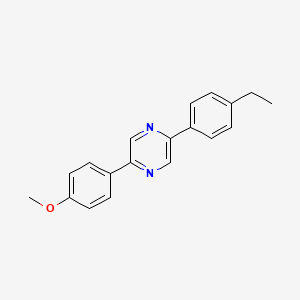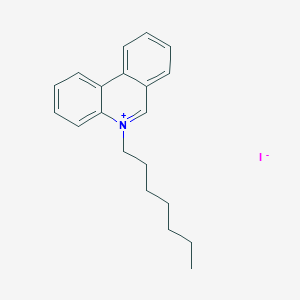![molecular formula C23H25N3O2 B14297716 4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 112518-27-1](/img/structure/B14297716.png)
4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like NaBH4.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitro group.
N,N-Dimethylaniline: A simpler structure with only one N,N-dimethylaniline unit.
4-Nitro-N,N-dimethylaniline: Contains a nitro group but lacks the methylene bridge connecting two N,N-dimethylaniline units
Uniqueness
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .
Propriétés
Numéro CAS |
112518-27-1 |
|---|---|
Formule moléculaire |
C23H25N3O2 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3 |
Clé InChI |
ADMMMJNWZIPBQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)


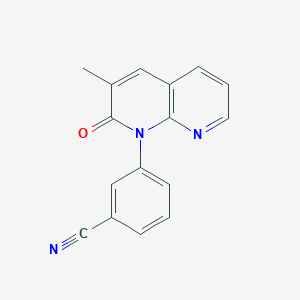
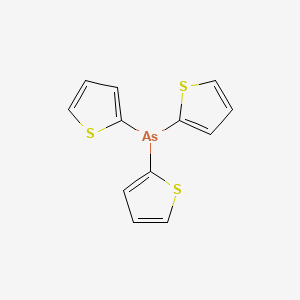
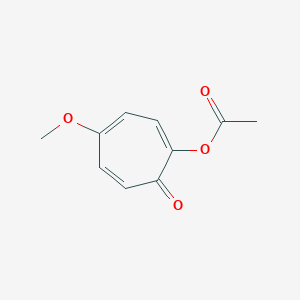


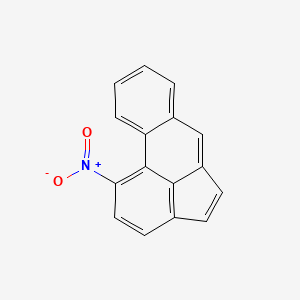
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
